3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine

Medicinal Chemistry Cross-Coupling Reactions Kinase Inhibitor Synthesis

Unlike mono-brominated 7-azaindole analogs (e.g., 3-bromo- or 5-bromo-7-azaindole), this 3,5-dibromo derivative uniquely enables sequential orthogonal cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) at two positions for efficient parallel library synthesis of 3,5-disubstituted kinase inhibitors. Validated in AAK1 inhibitor programs with sub-micromolar antiviral activity (DENV EC₅₀=0.9 μM) and IGF-1R inhibitors (IC₅₀=60 nM, PDB:3ETA). Eliminates need for sequential halogenation-deprotection, reducing synthetic steps and improving overall yield versus mono-halogenated starting materials. Essential scaffold for SAR-driven oncology and antiviral kinase inhibitor discovery.

Molecular Formula C7H4Br2N2
Molecular Weight 275.93 g/mol
CAS No. 1086389-94-7
Cat. No. B1418779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine
CAS1086389-94-7
Molecular FormulaC7H4Br2N2
Molecular Weight275.93 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1C(=CN2)Br)Br
InChIInChI=1S/C7H4Br2N2/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,(H,10,11)
InChIKeyXXYBAFJGRDWBQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine (CAS 1086389-94-7) — Class Identification & Baseline Specifications


3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine (CAS 1086389-94-7) is a 7-azaindole derivative distinguished by the presence of two bromine atoms at the 3- and 5-positions of the pyrrolo[2,3-b]pyridine core [1]. This di-halogenated heterocyclic scaffold serves as a versatile synthetic intermediate for the construction of 3,5-disubstituted kinase inhibitor libraries via sequential cross-coupling reactions [2]. The compound exhibits a molecular formula of C7H4Br2N2 and a molecular weight of 275.93 g/mol [1]. Its dual bromine substitution pattern is structurally and functionally distinct from mono-brominated 7-azaindole analogs (e.g., 3-bromo-7-azaindole, CAS 74420-15-8; 5-bromo-7-azaindole), which offer only a single site for subsequent functionalization [3].

Why 3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine Cannot Be Replaced by Mono-Halogenated or Alternative 7-Azaindole Analogs


Procurement of alternative 7-azaindole building blocks (e.g., 3-bromo-, 5-bromo-, or 4-chloro-7-azaindole) results in the loss of the dual-site functionalization capacity that is essential for generating the full spectrum of 3,5-disubstituted kinase inhibitor candidates. The simultaneous presence of bromine atoms at both the 3- and 5-positions enables sequential, orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) that are not achievable with mono-halogenated analogs [1]. Furthermore, 3,5-disubstituted pyrrolo[2,3-b]pyridines represent a distinct chemotype within the kinase inhibitor landscape, with established structure-activity relationships (SAR) across multiple therapeutically relevant targets including AAK1, IGF-1R, and SGK1 [2]. Generic substitution with a single-site halogenated intermediate would necessitate additional synthetic steps (e.g., sequential halogenation and deprotection) to achieve the same functionalization pattern, thereby increasing synthetic complexity and reducing overall yield [3].

Quantitative Differentiation Evidence: 3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine vs. Mono-Halogenated 7-Azaindole Analogs


Dual Orthogonal Cross-Coupling Capacity: Sequential Suzuki-Miyaura Derivatization of 3,5-Dibromo-7-azaindole

3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine enables sequential, orthogonal Suzuki-Miyaura cross-coupling at the C3 and C5 positions due to the differential reactivity of the two bromine substituents [1]. This regioselective derivatization is not achievable with mono-brominated analogs (e.g., 3-bromo-7-azaindole or 5-bromo-7-azaindole), which permit functionalization at only a single position [2].

Medicinal Chemistry Cross-Coupling Reactions Kinase Inhibitor Synthesis

AAK1 Inhibitor Library Generation: 3,5-Dibromo Starting Material Yields 3,5-Disubstituted Series with Sub-Micromolar Antiviral Activity

3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine serves as the critical starting material for the synthesis of a series of 3,5-disubstituted-pyrrolo[2,3-b]pyridines evaluated as AAK1 inhibitors [1]. The optimized compounds derived from this scaffold demonstrated antiviral activity against dengue virus with EC50 values in the low micromolar range (e.g., compound 11h: DENV EC50 = 0.9 μM) and against Ebola virus (compound 11h: EBOV EC50 = 1.2 μM) in human primary dendritic cells [1]. Mono-brominated 7-azaindole analogs cannot directly access this 3,5-disubstituted SAR landscape without additional synthetic manipulation [2].

Antiviral Drug Discovery AAK1 Kinase Dengue Virus Ebola Virus

IGF-1R Tyrosine Kinase Inhibition: 3,5-Disubstituted Scaffold Enables Potent Sub-Micromolar Inhibitor Development

Structure-activity relationship (SAR) studies of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines, synthesized from 3,5-dibromo-1H-pyrrolo[2,3-b]pyridine, identified potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase [1]. Compounds in this series exhibited IGF-1R kinase inhibitory activity with IC50 values ranging from 60 nM to 1.5 μM [1]. The X-ray crystal structure of a representative inhibitor (compound 10, IC50 = 60 nM) bound to the insulin receptor kinase domain (PDB: 3ETA) confirms the binding mode and validates the 3,5-disubstituted pyrrolo[2,3-b]pyridine scaffold as a privileged kinase inhibitor chemotype [2].

Oncology IGF-1R Kinase Tyrosine Kinase Inhibitors

SGK1 Kinase Inhibitor Development: 3,5-Disubstituted Pyrrolo[2,3-b]pyridine Analogs as Anticancer Agents

3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine serves as the key synthetic precursor for 3,5-disubstituted pyrrolo[2,3-b]pyridine analogs investigated as inhibitors of serum/glucocorticoid-regulated kinase 1 (SGK1) [1]. SGK1 overexpression is associated with irregular cell proliferation and solid tumor formation, making it a validated anticancer target [2]. The 3,5-disubstituted scaffold enables structural modifications at both positions to optimize interactions with the SGK1 catalytic site, where carboxyl-containing substituents are designed to engage the ε-amino group of lysine residues [1].

Oncology SGK1 Kinase Cancer Therapeutics

Procurement-Validated Application Scenarios for 3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine (CAS 1086389-94-7)


Medicinal Chemistry: Synthesis of 3,5-Disubstituted Kinase Inhibitor Libraries via Sequential Cross-Coupling

This compound is optimally deployed as the starting material for the parallel synthesis of 3,5-disubstituted pyrrolo[2,3-b]pyridine libraries targeting kinase inhibitor development. The differential reactivity of the C3 and C5 bromine substituents enables sequential Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to introduce diverse aryl, heteroaryl, alkynyl, or amino substituents [1]. This synthetic strategy is validated by the successful generation of AAK1 inhibitors with sub-micromolar antiviral activity (DENV EC50 = 0.9 μM; EBOV EC50 = 1.2 μM) and IGF-1R inhibitors with IC50 values as low as 60 nM [2].

Antiviral Drug Discovery: Development of Host-Targeted Broad-Spectrum Antiviral Agents

3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine-derived 3,5-disubstituted analogs have demonstrated efficacy as inhibitors of adaptor-associated kinase 1 (AAK1), a host cell kinase that regulates intracellular trafficking of multiple RNA viruses [1]. Optimized compounds derived from this scaffold exhibit antiviral activity against both dengue virus (EC50 = 0.9 μM) and Ebola virus (EC50 = 1.2 μM) in human primary dendritic cells, supporting the development of broad-spectrum antiviral therapeutics [1]. This application scenario is specifically enabled by the 3,5-dibromo substitution pattern, which permits the SAR exploration necessary to achieve potent AAK1 binding (Kd = 8.9 nM) [1].

Oncology Research: IGF-1R and SGK1 Tyrosine Kinase Inhibitor Development

The 3,5-dibromo-1H-pyrrolo[2,3-b]pyridine scaffold is validated for oncology applications through its use in the development of IGF-1R tyrosine kinase inhibitors (IC50 = 60 nM for lead compound 10) with confirmed binding mode by X-ray crystallography (PDB: 3ETA) [1]. Additionally, 3,5-disubstituted pyrrolo[2,3-b]pyridine analogs are under investigation as SGK1 inhibitors for cancer therapy, where SGK1 overexpression drives irregular cell proliferation and solid tumor formation [2]. The dual bromination pattern is essential for generating the full range of 3,5-disubstituted analogs required for SAR-driven optimization against these oncology targets.

Process Chemistry: Scalable Synthesis of Advanced Pharmaceutical Intermediates

3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine serves as a key building block in patented processes for the preparation of pyrrolo[2,3-b]pyridine derivatives active on kinase targets including c-Kit, c-FMS, and FLT3 receptor protein kinases [1]. The compound is commercially available from multiple vendors at purities of ≥95%, with molecular weight of 275.93 g/mol and MDL number MFCD11046227 [2]. Its use as a synthetic intermediate eliminates the need for sequential halogenation steps that would otherwise be required when using mono-brominated 7-azaindole starting materials, thereby streamlining process-scale synthetic routes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.